molecular formula C7H5NO2 B064691 Furo[3,2-b]pyridine 4-oxide CAS No. 181526-18-1

Furo[3,2-b]pyridine 4-oxide

Cat. No. B064691
M. Wt: 135.12 g/mol
InChI Key: IDCIIFQWJWAWTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine 4-oxide and its derivatives can be accomplished through several methods. One efficient and rapid method involves a one-pot Sonogashira coupling/heteroannulation sequence, which has been demonstrated to be an effective approach for synthesizing furo[3,2-b]pyridine (Chartoire, Comoy, & Fort, 2008). Another method described the synthesis of furo[3,2-b]pyridines via cycloisomerization reactions of certain pyrrolidinones and piperidinones using various metal catalysis (Jury et al., 2009).

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyridine 4-oxide is characterized by the presence of a furo[3,2-b]pyridine skeleton with an oxide group. This structure is foundational for further chemical modifications and reactions that enhance its utility in synthetic chemistry.

Chemical Reactions and Properties

Furo[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including cyanation, chlorination, nitration, and reactions with sodium methoxide, pyrrolidine, N,N-dimethylformamide, and ethyl cyanoacetate, producing a variety of derivatives with different functional groups (Shiotani & Taniguchi, 1996). These reactions demonstrate the compound's reactivity and versatility in organic synthesis.

Physical Properties Analysis

While specific studies directly addressing the physical properties of furo[3,2-b]pyridine 4-oxide were not found in the provided literature, the physical properties of such compounds generally include their melting points, boiling points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's applicability in different environments and reactions.

Chemical Properties Analysis

The chemical properties of furo[3,2-b]pyridine 4-oxide include its reactivity towards electrophilic and nucleophilic agents, its potential as a ligand in coordination chemistry, and its utility in the synthesis of complex organic molecules. Its electron-deficient nature, as evidenced by its use in the synthesis of highly efficient green phosphorescent organic light-emitting diodes, highlights its importance in materials science (Lee & Lee, 2013).

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Furo[2,3-b]pyridine and pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine derivatives have been synthesized as potential anticancer agents .
  • Methods of Application: These compounds were prepared from 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine under different conditions .
  • Results: All the compounds showed promising anticancer activity against four human cancer cell lines such as Neuro-2a, Hela, A549 and COLO 205 as well as normal human lung cell line, IMR-90 . Compounds 6g, 10a, 10b, and 11a showed cytotoxicity with IC50 values of 10, 10.7, 11.0 and 10.5 μM, respectively .

Synthesis of Furo[3,4-c]pyridine-1,4-diones

  • Scientific Field: Organic Chemistry
  • Application Summary: A rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones .
  • Methods of Application: This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .
  • Results: This protocol features good functional group tolerance, obtainment of products by simple filtration, room temperature, and air compatibility .

Asymmetric Synthesis of Furo[2,3-b]Pyrrole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A new reaction for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines has been developed .
  • Methods of Application: This synthesis is achieved in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
  • Results: The exceptional performance of 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst suggests a fundamental role of non-covalent interactions being established between the catalyst and the reagents for the outcome of the multicomponent process .

Synthesis of Benzofuro[3,2-b]Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
  • Methods of Application: When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained .
  • Results: These two types of 1,4-dihydrobenzofuro[3,2-b]pyridines could be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Asymmetric Synthesis of Furo[2,3-b]Pyrrole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A new reaction for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from simple 3-butynamines, glyoxylic acid, and anilines has been developed .
  • Methods of Application: This synthesis is achieved in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
  • Results: The exceptional performance of 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst suggests a fundamental role of non-covalent interactions being established between the catalyst and the reagents for the outcome of the multicomponent process .

Synthesis of Benzofuro[3,2-b]Pyridine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described, which enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines .
  • Methods of Application: When the nucleophile of triethylamine was replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif were obtained .
  • Results: These two types of 1,4-dihydrobenzofuro[3,2-b]pyridines could be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Safety And Hazards

The safety data sheet for Furo[3,2-b]pyridine indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . This suggests that there could be future research into developing more efficient methods for synthesizing Furo[3,2-b]pyridine 4-oxide and similar compounds .

properties

IUPAC Name

4-oxidofuro[3,2-b]pyridin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIIFQWJWAWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442635
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridine 4-oxide

CAS RN

181526-18-1
Record name Furo[3,2-b]pyridine, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181526-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-b]pyridine 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Furo[3,2-b]pyridine (1.5 g, 13.0 mmol) in CHCl3 (30 mL) was added MCPBA (2.9 g, 17.0 mmol). The mixture was stirred at room temperature for 16 hours. Then the mixture was filtered through a alumina (140 g, basic) and washed with ethyl acetate/hexane (1:1) and DCM/MeOH (20:1) to give Furo[3,2-b]pyridine 4-oxide (1.49 g, 88%). 1H NMR (CDCl3, 400 MHz) δ 8.25 (m, 1H), 7.81 (m, 1H), 7.51 (m, 1H), 7.23 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Němec - Masaryk University, 2015 - is.muni.cz
Reverzibilní fosforylace, která je obecně zprostředkovaná proteinovými kinázami, je jeden z hlavních post-translačních signálních mechanismů, jenž se uplatňuje v mnoha regulačních …
Number of citations: 1 is.muni.cz

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